Detectnet is classified as a radioactive diagnostic agent. It is derived from the combination of copper Cu 64 and DOTA-TATE, a somatostatin analog. The compound is produced by radiolabeling DOTA-TATE with copper Cu 64, which enables its use in PET imaging to visualize tumors that express somatostatin receptors.
The synthesis of Detectnet involves several critical steps:
This meticulous process ensures that the final product meets the required standards for clinical use, with high radiochemical purity necessary for effective imaging.
The molecular structure of Detectnet can be described as follows:
The incorporation of copper Cu 64 into this structure allows for its detection via PET imaging, where the emitted positrons from the decay of copper Cu 64 can be captured to form images.
Detectnet undergoes specific chemical reactions during its synthesis and use:
These reactions are crucial for both the synthesis and functionality of Detectnet in clinical applications.
The mechanism by which Detectnet operates involves:
This targeted approach enhances the specificity and sensitivity of tumor detection compared to non-targeted imaging techniques.
Detectnet exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective use in clinical settings while maintaining patient safety.
Detectnet is primarily used in scientific applications related to medical imaging:
The core molecular architecture of Detectnet relies on the stable coordination of the radioactive isotope copper-64 (⁶⁴Cu) within the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA forms an octadentate complex with copper-64, where four nitrogen atoms from the cyclen ring and four oxygen atoms from the carboxylate groups occupy the coordination spheres of the Cu²⁺ ion [1] [9]. This complex exhibits high thermodynamic stability (log K = 22.1) and kinetic inertness, crucial for preventing transmetallation to serum proteins like albumin or transchelation to endogenous copper transporters such as ceruloplasmin [1] [9].
The chelation reaction proceeds under mild conditions (pH 5.5–6.0, 25–95°C), typically achieving >95% radiochemical yield within 30 minutes. Kinetic studies reveal a biphasic mechanism: rapid initial coordination of the cyclen nitrogen atoms followed by slower carboxylate group binding [1]. Modifications to the DOTA structure, such as pyridyl-containing analogs (DOTA-Py), demonstrate accelerated chelation kinetics—quantitative ⁶⁴Cu labeling within 5 minutes at room temperature—while maintaining serum stability over 24 hours [9].
Table 1: Chelator Performance Comparison for Copper-64
Chelator | Labeling Time | Temperature | Serum Stability (24h) |
---|---|---|---|
DOTA | 30 min | 95°C | >90% |
DOTA-2Py | 5 min | 25°C | >96% |
DOTA-4Py | 5 min | 25°C | >95% |
Dotatate, the targeting vector in Detectnet, is a synthetic peptide analog of somatostatin with the sequence D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol). Its design optimizes binding to somatostatin receptor subtype 2 (SSTR2), overexpressed in neuroendocrine tumors. Key structural features include:
Binding affinity studies using cell membranes expressing SSTR subtypes confirm DOTATATE's selectivity:
This nanomolar affinity enables high tumor-to-background ratios in imaging. Molecular dynamics simulations reveal hydrogen bonding between Tyr³/Lys⁵ and transmembrane helices of SSTR2, with π-stacking interactions involving D-Phe¹ and D-Trp⁴ stabilizing the bound conformation [6].
Copper-64 labeling of DOTATATE employs a "pre-conjugation" approach where the peptide is first conjugated to DOTA, followed by radiometal incorporation. Critical parameters influencing radiochemical yield (RCY) include:
Table 2: Copper-64 Production Routes
Nuclear Reaction | Target | Yield (GBq/µA·h) | Specific Activity (GBq/µmol) |
---|---|---|---|
⁶⁴Ni(p,n)⁶⁴Cu | Enriched ⁶⁴Ni | 18.5 | 47.4–474 |
⁶⁸Zn(p,α)⁶⁴Cu | Natural Zn | 0.8 | 15–30 |
Post-labeling purification via C18 cartridge removes unbound ⁶⁴Cu, yielding Detectnet with radiochemical purity >99% [1].
Stability considerations for Detectnet encompass both chemical integrity and radioactive decay:
Formulation for clinical use requires isotonic, pyrogen-free solutions. Detectnet is dispensed in 0.9% sodium chloride containing 5–10 mg/mL ascorbic acid, with pH adjusted to 5.0–7.0. The 12.7-hour half-life of copper-64 enables centralized manufacturing and distribution; Curium's production facilities utilize automated synthesis modules (e.g., Trasis AllInOne) to generate 1,500 doses weekly with consistent radiochemical purity >98% [8]. Long-term stability studies confirm Detectnet retains specifications for 15 hours post-manufacture, accommodating nationwide shipping [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7